molecular formula C8H11BrN4O3 B488623 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 667901-23-7

1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B488623
CAS No.: 667901-23-7
M. Wt: 291.1g/mol
InChI Key: KWZPMPVXKMRBOZ-UHFFFAOYSA-N
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Description

3-Nitro-1,2,4-triazol-5-one (NTO) and 5-Nitro-1,2,4-triazole-3-one are low sensitive and thermally stable high energetic materials containing a heterocyclic ring . They can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .


Synthesis Analysis

The synthesis of NTO involves various strategies . One such strategy includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Chemical Reactions Analysis

NTO can be used in the synthesis of new energetic materials . Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .


Physical and Chemical Properties Analysis

NTO is known for its reduced sensitivity, better thermal stability, and high performances . It is a high energy density material .

Scientific Research Applications

Energetic Material Development

High-Performance Insensitive Energetic Compounds : Derivatives of 1,2,4-triazole, including compounds similar to the one , have been synthesized and characterized for their potential as high-performance insensitive energetic materials. These compounds exhibit promising properties, such as high density and good thermal stability, making them suitable for applications in energetic formulations (Liu et al., 2022).

Synthesis and Characterization of Energetic Compounds

Synthesis and Properties of Nitrogen-rich Compounds : Research has been conducted on the synthesis of nitrogen-rich salts based on 1,2,4-triazole and 1,2,3-triazole rings, showing a strategy for fine-tuning the energetic properties of such compounds. These efforts highlight the compound's relevance in creating materials with high energy content, indicating its utility in the development of novel energetic materials (Xu et al., 2018).

Application in High-Energy Density Materials

Combination of Triazole Frameworks for Energetic Compounds : The combination of 1,2,3-triazole and 1,2,4-triazole frameworks has been explored to synthesize new high-energy and low-sensitivity compounds. These compounds have been evaluated for their thermal stability and detonation performance, suggesting potential applications in the field of high-energy density materials (Yao et al., 2021).

Novel Synthesis Methods

Efficient Multicomponent Synthesis : Innovative synthetic routes have been developed to create pyrazolyl triazolo thiadiazinyl chromen-2-ones via a one-pot multicomponent reaction. This method represents a novel approach to synthesizing derivatives of triazole, potentially opening new avenues for the application of such compounds in various scientific fields (Pavurala & Vedula, 2015).

Green Primary Energetic Materials

Development of Eco-Friendly Energetic Materials : A study focused on synthesizing high-energy-density materials based on N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide. This research contributes to the development of green primary energetic materials with excellent detonation performances, demonstrating the potential of 1,2,4-triazole derivatives in creating environmentally friendly explosives (Liu et al., 2017).

Safety and Hazards

NTO is a less sensitive high energetic material . It is being investigated as a possible replacement for more sensitive explosives .

Future Directions

Efforts will certainly continue to improve characteristics and performances of NTO either by chemical modification or by co-crystallization in order to produce promising formulations for widespread applications in the near future .

Properties

IUPAC Name

1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O3/c1-8(2,3)5(14)4-12-6(9)10-7(11-12)13(15)16/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZPMPVXKMRBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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